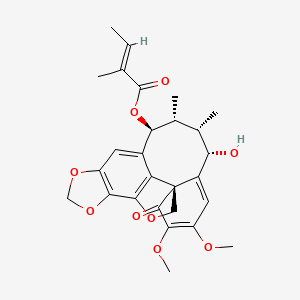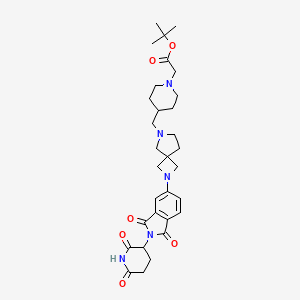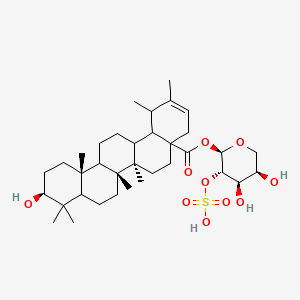![molecular formula C20H16IN3S B12372881 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide is a synthetic organic compound known for its applications in various scientific fields. It is often referred to as Thiazole Orange when in its p-tosylate form. This compound is a member of the cyanine dye family, which is widely used for staining nucleic acids in biological research .
準備方法
The synthesis of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves several steps. One common method includes the condensation of 3-methyl-2(3H)-benzothiazolylidene with cyanomethyl quinolinium under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various metal halides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye for detecting nucleic acids in various analytical techniques.
Biology: The compound is employed in flow cytometry and microscopy for staining DNA and RNA.
Medicine: It is used in diagnostic assays to identify and quantify nucleic acids in clinical samples.
Industry: The dye is utilized in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves its ability to intercalate with nucleic acids. The compound binds to the grooves of DNA and RNA, causing a significant increase in fluorescence. This property makes it an excellent tool for detecting and quantifying nucleic acids in various biological samples .
類似化合物との比較
1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide can be compared with other cyanine dyes such as:
Thiazole Orange: Similar in structure but often used in different salt forms.
TOTO-1: A dimeric cyanine dye used for similar applications but with different spectral properties.
YOYO-1: Another dimeric cyanine dye with high affinity for nucleic acids.
These compounds share similar applications but differ in their spectral properties and binding affinities, making each unique for specific research purposes.
特性
分子式 |
C20H16IN3S |
|---|---|
分子量 |
457.3 g/mol |
IUPAC名 |
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(1-methylquinolin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C20H16N3S.HI/c1-22-12-11-14(15-7-3-4-8-17(15)22)16(13-21)20-23(2)18-9-5-6-10-19(18)24-20;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChIキー |
NLFWRCCSIJQPHC-UHFFFAOYSA-M |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
正規SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)





![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)


![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)



